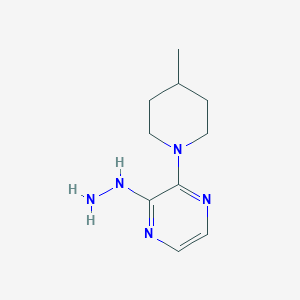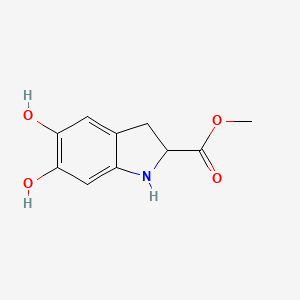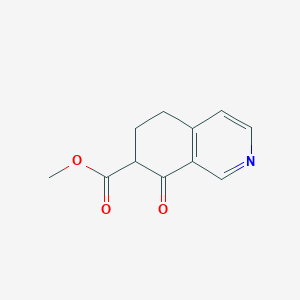
4-(o-Tolyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(o-Tolyl)-1,4-diazépan-5-one est un composé hétérocyclique caractérisé par un cycle diazépane substitué par un groupe o-tolyle.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 4-(o-Tolyl)-1,4-diazépan-5-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir l'o-toluidine avec une dicétone appropriée en milieu acide pour former le cycle diazépane. La réaction est généralement réalisée en présence d'un acide fort comme l'acide chlorhydrique ou l'acide sulfurique, et le mélange réactionnel est chauffé pour faciliter la cyclisation.
Méthodes de Production Industrielle
La production industrielle de la 4-(o-Tolyl)-1,4-diazépan-5-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont choisis pour minimiser les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de Réactions
La 4-(o-Tolyl)-1,4-diazépan-5-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et Conditions Communs
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : La substitution électrophile peut être réalisée en utilisant des réactifs tels que le brome ou l'acide nitrique.
Produits Principaux
Oxydation : N-oxydes de la 4-(o-Tolyl)-1,4-diazépan-5-one.
Réduction : 4-(o-Tolyl)-1,4-diazépan-5-ol.
Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.
4. Applications de la Recherche Scientifique
La 4-(o-Tolyl)-1,4-diazépan-5-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée en tant qu'agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la fabrication chimique.
5. Mécanisme d'Action
Le mécanisme d'action de la 4-(o-Tolyl)-1,4-diazépan-5-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant ainsi leur activité. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en agissant comme un agoniste ou un antagoniste.
Applications De Recherche Scientifique
4-(o-Tolyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(o-Tolyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Composés Similaires
1-(3-(4-(o-Tolyl)pipérazin-1-yl)propyl)pyrrolidin-2-one : Un antagoniste non sélectif des α-adrénocepteurs avec des avantages métaboliques.
Dérivés de tolyle : Divers composés contenant le groupe tolyle, qui sont couramment utilisés en synthèse organique.
Unicité
La 4-(o-Tolyl)-1,4-diazépan-5-one est unique en raison de sa structure spécifique du cycle diazépane et de la présence du groupe o-tolyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, faisant de ce composé un outil précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C12H16N2O/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12(14)15/h2-5,13H,6-9H2,1H3 |
Clé InChI |
DOXKYFUNTSXLAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCNCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)





![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)


![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)



![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)
